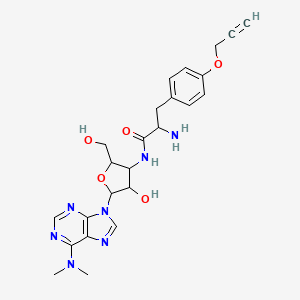

O-propargyl-puromycine (OPP)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

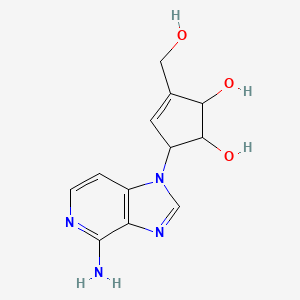

O-propargyl-puromycine is an alkyne analog of puromycin, a naturally occurring aminonucleoside antibiotic. This compound is used primarily for monitoring protein synthesis in cell culture and whole organisms. It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-propargyl-puromycine is synthesized by modifying puromycin to include an alkyne group. The synthetic route involves the incorporation of a propargyl group into the puromycin molecule. The reaction conditions typically involve the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the alkyne functionality .

Industrial Production Methods

Industrial production methods for O-propargyl-puromycine are not well-documented in the public domain. the synthesis likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

O-propargyl-puromycine undergoes several types of chemical reactions, including:

Substitution Reactions: The alkyne group can participate in substitution reactions, particularly in the presence of copper (I) catalysts.

Click Chemistry: The compound is commonly used in click chemistry reactions, where the alkyne group reacts with azides to form triazoles.

Common Reagents and Conditions

Copper (I) Sulphate: Used as a catalyst in click chemistry reactions.

Sodium Ascorbate: Acts as a reducing agent in the CuAAC reaction.

Tris (3-hydroxypropyltriazolylmethyl)amine: A ligand used to stabilize the copper (I) catalyst.

Major Products

The major products formed from these reactions are typically triazole derivatives, which are used for various biochemical applications, including protein labeling and detection .

Applications De Recherche Scientifique

O-propargyl-puromycine has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed to monitor protein synthesis in cell cultures and whole organisms.

Medicine: Utilized in studies related to protein synthesis and its regulation in various diseases.

Industry: Applied in the development of biochemical assays and diagnostic tools

Mécanisme D'action

O-propargyl-puromycine exerts its effects by incorporating into the C-terminus of translating polypeptide chains, thereby terminating protein synthesis. This incorporation is facilitated by the ribosome, which mistakes the compound for an aminoacyl-tRNA. The truncated polypeptides can then be detected using click chemistry, where the alkyne group reacts with azides to form triazoles .

Comparaison Avec Des Composés Similaires

Similar Compounds

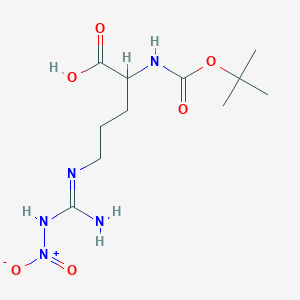

Puromycin: The parent compound, which also inhibits protein synthesis but lacks the alkyne functionality.

Azidohomoalanine: A methionine analog used for similar purposes but requires methionine-free media.

Homopropargylglycine: Another methionine analog used in protein synthesis monitoring

Uniqueness

O-propargyl-puromycine is unique due to its alkyne group, which allows for click chemistry applications without the need for methionine-free media. This makes it more versatile and easier to use in various experimental setups .

Propriétés

Formule moléculaire |

C24H29N7O5 |

|---|---|

Poids moléculaire |

495.5 g/mol |

Nom IUPAC |

2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34) |

Clé InChI |

JXBIGWQNNSJLQK-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)

![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)

![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)

![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)